3,5-dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide
Overview
Description
3,5-dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups, a benzothiazole moiety, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Coupling with Benzamide: The final step involves coupling the benzothiazole derivative with 3,5-dimethoxybenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
3,5-dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy groups but lacking the benzothiazole moiety.
N-(4-benzothiazolyl)benzamide: A benzamide derivative with a benzothiazole moiety but without the methoxy groups.
Uniqueness
3,5-dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide is unique due to the combination of methoxy groups, a benzothiazole moiety, and a carbamothioyl linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-14-4-9-20-21(10-14)32-23(26-20)15-5-7-17(8-6-15)25-24(31)27-22(28)16-11-18(29-2)13-19(12-16)30-3/h4-13H,1-3H3,(H2,25,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWSVYCGCKBTRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC(=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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